3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole
Description
3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a seven-membered azepane ring at position 3 and a 2-bromophenyl group at position 5 . The azepane moiety introduces conformational flexibility and steric bulk, while the bromophenyl group contributes electron-withdrawing effects and enhanced lipophilicity.
Properties
Molecular Formula |
C14H16BrN3O |
|---|---|
Molecular Weight |
322.20 g/mol |
IUPAC Name |
3-(azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H16BrN3O/c15-11-7-4-3-6-10(11)14-17-13(18-19-14)12-8-2-1-5-9-16-12/h3-4,6-7,12,16H,1-2,5,8-9H2 |
InChI Key |
RKTXVAUUPDLZJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C2=NOC(=N2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a corresponding nitro compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding oxadiazole oxide, while substitution reactions can introduce various functional groups into the bromophenyl moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its diverse biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Oxadiazole Derivatives
Substituent Effects on Electronic and Steric Properties
The following table summarizes key structural and electronic differences between the target compound and related analogs:
*Estimated based on structural analogs.
Key Observations:
- Azepane vs. Smaller Substituents : The azepane ring in the target compound introduces greater steric bulk compared to phenyl or halogenated aryl groups. This may enhance binding to targets requiring bulky interactions (e.g., GABA receptors in CNS applications) but could reduce metabolic stability .
- Lipophilicity : The azepane moiety likely increases XLogP3 compared to analogs with smaller substituents, favoring blood-brain barrier penetration for CNS activity .
Insecticidal Activity:
- Anthranilic diamide analogs containing 1,2,4-oxadiazole rings (e.g., compound 3IIl ) demonstrated potent larvicidal activity (LC50 = 0.20 mg L⁻¹) against Plutella xylostella. Key substituents included chloropyridinyl and methylsulfonylmethyl groups, highlighting the importance of electron-withdrawing and steric effects .
Antimicrobial Activity:
- QSAR studies on 3-substituted thio-5-(2-hydroxyphenyl)-1,2,4-triazoles revealed that electron-withdrawing groups (e.g., ΣQ) and HOMO-LUMO gaps (ΔE1) significantly influence antimicrobial potency .
- Comparison : The bromophenyl group in the target compound aligns with these findings, but the azepane’s electron-donating nature may require optimization to balance electronic effects.
CNS Activity:
- Compound 13 (5-[2-(phenylthio)phenyl]-1,3,4-oxadiazole-2(3H)-one) showed muscle relaxant activity comparable to diazepam, attributed to its oxadiazole core and phenylthio substituent .
Biological Activity
3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, which is known for diverse biological activities. The molecular structure of 3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 284.24 g/mol
Anticancer Activity
Oxadiazoles have been extensively studied for their anticancer properties. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole have shown promising results in inhibiting the growth of cancer cells such as:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 1.95 | |
| MCF7 (breast cancer) | 0.67 | |
| HCT116 (colon cancer) | 0.80 |
These values suggest that the compound may possess potent anticancer properties.
Antimicrobial Activity
In addition to anticancer effects, oxadiazole derivatives have demonstrated antimicrobial activity against various pathogens. For example, compounds with similar structures have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria. The following table summarizes some findings:
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Mycobacterium tuberculosis | Active against strains |
These findings indicate a broad spectrum of activity against infectious agents.
The mechanisms underlying the biological activities of oxadiazoles often involve interference with cellular processes. Some proposed mechanisms include:
- Inhibition of Enzymes : Many oxadiazoles act as inhibitors of critical enzymes involved in cancer progression and microbial metabolism.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:
-
Study on Anticancer Properties :
A study evaluated the anticancer effects of a series of oxadiazole derivatives on multiple cancer cell lines. The results indicated that compounds structurally related to 3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole exhibited IC50 values ranging from 0.67 µM to 1.95 µM against various cell lines, suggesting strong potential for further development as anticancer agents . -
Antimicrobial Efficacy Against Mycobacterium tuberculosis :
Another research focused on the activity of oxadiazole derivatives against Mycobacterium tuberculosis, revealing that specific compounds showed significant inhibitory effects on resistant strains. The study emphasized the need for further exploration into their potential as anti-tubercular agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
